molecular formula C16H18N2O2 B4958238 (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine

(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine

Cat. No. B4958238
M. Wt: 270.33 g/mol
InChI Key: BDYAYHAKKOBUQU-UHFFFAOYSA-N
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Description

(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine, also known as DMBA, is a chemical compound that has been used in scientific research for various purposes. DMBA is a member of the aromatic amine family and is commonly used as a carcinogenic agent to induce tumors in laboratory animals.

Mechanism of Action

(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine induces tumors by binding to DNA and causing mutations in the genetic material. The mutagenic effect of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine is due to its ability to form reactive metabolites that can react with DNA and cause structural damage. This damage can lead to the formation of mutations that can initiate the development of tumors. (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine has been shown to induce tumors in various organs such as the skin, lung, liver, and mammary gland.
Biochemical and Physiological Effects
(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine has been shown to have a wide range of biochemical and physiological effects on laboratory animals. It has been shown to increase the levels of reactive oxygen species (ROS) and oxidative stress in cells, which can lead to DNA damage and cell death. (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine has also been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

The main advantage of using (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine in laboratory experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the mechanisms of carcinogenesis and the effects of various anti-cancer agents on tumor growth in a controlled environment. However, the use of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine in laboratory experiments has some limitations. The carcinogenic effect of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine is not specific to a particular organ or tissue, which can limit its use in studying specific types of cancer. Additionally, the use of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine in laboratory animals raises ethical concerns and may not accurately reflect the effects of carcinogens on human cells.

Future Directions

There are several future directions for the use of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine in scientific research. One area of interest is the development of new anti-cancer agents that can specifically target the mutagenic effects of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine. Another area of interest is the study of the effects of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine on human cells and the development of new methods for detecting and preventing DNA damage caused by environmental toxins. Additionally, the use of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine in combination with other carcinogens may provide new insights into the mechanisms of carcinogenesis and the development of cancer.

Synthesis Methods

(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine can be synthesized through the reaction of 2,4-dimethylbenzylamine with 2-methyl-4-nitrobenzoyl chloride. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The purity of (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine has been widely used in scientific research as a carcinogenic agent to induce tumors in laboratory animals. It is commonly used in the study of cancer biology, genetics, and drug development. (2,4-dimethylbenzyl)(2-methyl-4-nitrophenyl)amine has also been used to study the mechanisms of carcinogenesis and the effects of various anti-cancer agents on tumor growth.

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-5-14(12(2)8-11)10-17-16-7-6-15(18(19)20)9-13(16)3/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYAYHAKKOBUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethylphenyl)methyl]-2-methyl-4-nitroaniline

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